molecular formula C13H13FN2O4S2 B6141346 4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide CAS No. 333442-92-5

4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide

Cat. No.: B6141346
CAS No.: 333442-92-5
M. Wt: 344.4 g/mol
InChI Key: RXAAVLURIXEENO-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide is a synthetic sulfonamide compound known for its carbonic anhydrase inhibitory activity. This compound has been studied for its potential therapeutic effects, particularly in the context of pain management and behavioral sensitization induced by nicotine .

Preparation Methods

The synthesis of 4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-sulfamoylbenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide has been extensively studied for its scientific research applications:

Mechanism of Action

The primary mechanism of action of 4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide involves the inhibition of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. By inhibiting this enzyme, the compound can modulate various physiological processes, including pH regulation and ion transport . In the context of pain management, the compound’s effects are mediated through serotonergic and opioidergic pathways .

Comparison with Similar Compounds

4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide can be compared with other sulfonamide compounds, such as:

Properties

IUPAC Name

4-[[(4-fluorophenyl)sulfonylamino]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O4S2/c14-11-3-7-13(8-4-11)22(19,20)16-9-10-1-5-12(6-2-10)21(15,17)18/h1-8,16H,9H2,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAAVLURIXEENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333442-92-5
Record name N-((4-(Aminosulfonyl)phenyl)methyl)-4-fluorobenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333442925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((4-(AMINOSULFONYL)PHENYL)METHYL)-4-FLUOROBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHE6EV4DS9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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